molecular formula C12H24N2O2 B3234926 N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide CAS No. 1353985-15-5

N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide

Cat. No.: B3234926
CAS No.: 1353985-15-5
M. Wt: 228.33 g/mol
InChI Key: MJQGGMVCRKOAPE-UHFFFAOYSA-N
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Description

N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is a tertiary amine derivative featuring a cyclohexyl backbone substituted with an ethyl-(2-hydroxyethyl)amino group and an acetamide moiety. Its molecular structure suggests moderate hydrophilicity due to the hydroxyethyl group, balanced by the lipophilic cyclohexyl and ethyl substituents. The compound has been cataloged under identifiers such as ZINC79405375 and AKOS027387965, with an InChIKey of MJQGGMVCRKOAPE-UHFFFAOYSA-N . Stereochemical specificity is implied by synonyms like (1R,4R)-N-{4-[ethyl-(2-hydroxyethyl)amino]cyclohexyl}acetamide, suggesting possible enantiomer-dependent biological activity .

Properties

IUPAC Name

N-[4-[ethyl(2-hydroxyethyl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-14(8-9-15)12-6-4-11(5-7-12)13-10(2)16/h11-12,15H,3-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQGGMVCRKOAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201345
Record name Acetamide, N-[4-[ethyl(2-hydroxyethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353985-15-5
Record name Acetamide, N-[4-[ethyl(2-hydroxyethyl)amino]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353985-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[4-[ethyl(2-hydroxyethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.

    Addition of the hydroxyethyl group: This can be done through nucleophilic substitution reactions using 2-hydroxyethylamine.

    Formation of the acetamide group: This step involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The ethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide with structurally or functionally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents XLogP³ Hydrogen Bonding (Donor/Acceptor) Notable Properties/Applications References
This compound C₁₂H₂₃N₂O₂ 235.33 Cyclohexyl, ethyl-hydroxyethylamino, acetamide ~1.5* 2 donors, 3 acceptors Discontinued; tertiary amine structure
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.71 Chloro, ethylcyclohexyl, acetamide 2.8 1 donor, 1 acceptor Higher lipophilicity; commercial availability
N-(4-Hydroxyphenyl)acetamide C₈H₉NO₂ 151.16 Hydroxyphenyl, acetamide 0.5 2 donors, 2 acceptors Widely studied; analgesic/metabolite
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ 326.20 Cyclohexyl, dichlorophenoxy, acetamide 4.1 1 donor, 2 acceptors Crystal structure with hydrogen-bonded chains; protein interaction studies
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, methylaminocarbonyl, acetamide -0.3 3 donors, 4 acceptors Unstudied toxicological profile

Notes:

  • XLogP³ : Estimates lipophilicity. The target compound’s hydroxyethyl group reduces lipophilicity compared to chlorinated analogs (e.g., 2-Chloro-N-(4-ethylcyclohexyl)acetamide) .
  • Hydrogen Bonding : Influences solubility and biological interactions. The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity relative to simpler acetamides .
  • Stereochemistry: The (1R,4R) configuration may confer unique binding properties absent in non-chiral analogs like N-(4-hydroxyphenyl)acetamide .

Key Research Findings

Structural and Functional Insights: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms hydrogen-bonded chains in its crystal structure, a feature critical for stability and protein interactions . This contrasts with the target compound’s tertiary amine structure, which may prioritize solubility over crystalline packing. 2-Chloro-N-(4-ethylcyclohexyl)acetamide’s higher XLogP³ (2.8 vs.

Toxicity and Commercial Status: The target compound’s discontinued status contrasts with the commercial availability of 2-chloro-N-(4-ethylcyclohexyl)acetamide , hinting at unresolved synthesis or safety issues. 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks toxicological data, emphasizing the need for caution in handling .

Biological Relevance :

  • N-(4-Hydroxyphenyl)acetamide (paracetamol metabolite) is well-characterized for analgesic properties , whereas the target compound’s tertiary amine and hydroxyethyl groups may target distinct pathways (e.g., neurotransmitter modulation).

Biological Activity

Overview

N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexyl ring, an ethyl group, a hydroxyethyl group, and an acetamide moiety, which contribute to its unique chemical properties. Understanding its biological activity involves examining its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, influencing various biological processes such as signal transduction and metabolic pathways. The compound's structural features allow it to bind effectively to these targets, potentially resulting in therapeutic effects.

Biological Activity Studies

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : In vitro studies suggest that the compound may possess antibacterial properties, although specific data on its efficacy against various pathogens is limited.
  • Cytotoxic Effects : Preliminary findings indicate potential cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
  • Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, there is interest in exploring its effects on the central nervous system.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating the antimicrobial potential of structurally related compounds found that modifications in the amine and acetamide groups significantly influenced antibacterial activity against Staphylococcus aureus and Escherichia coli. While direct studies on this compound are lacking, these findings suggest a promising avenue for exploration in this compound's antimicrobial efficacy .
  • Cytotoxicity Assessment : In a comparative analysis of similar compounds, researchers observed that modifications in functional groups led to varying degrees of cytotoxicity against cancer cell lines. The presence of hydroxyethyl and acetamide groups was noted as critical for enhancing cytotoxic effects .
  • Neuropharmacological Investigations : A theoretical study indicated that compounds with similar structures could interact with dopamine receptors, suggesting possible neuropharmacological applications for this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-{4-[Methyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamideMethyl substitutionModerate antibacterial activity
N-{4-[Ethyl-(2-amino-ethyl)-amino]-cyclohexyl}-acetamideAmino substitutionPotential neuroactive properties
N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-propionamidePropionamide groupEnhanced cytotoxicity in preliminary studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide
Reactant of Route 2
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N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide

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